3,4-Epoxy-moxidectin

Description

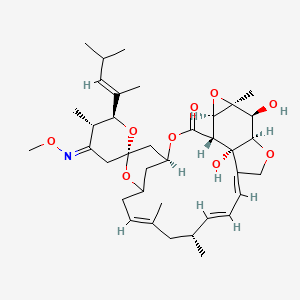

3,4-Epoxy-moxidectin is a degradation product of moxidectin, a macrocyclic lactone anthelmintic widely used in veterinary medicine. Structurally, it is characterized by an epoxy group formed at the C3 and C4 positions of the moxidectin backbone (Figure 1), with a molecular formula of C₃₇H₅₃NO₉ and a molecular weight of 655.82 g/mol . Its accurate mass, determined via FTMS, is m/z 656.37952, distinguishing it from the parent compound (moxidectin, m/z 640.38412) and other impurities like 23-keto-nemadectin (m/z 611.35684) .

This compound arises under oxidative stress conditions, such as exposure to hydrogen peroxide or thermal/acidic hydrolysis . Its identification relies on advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC), which confirm the epoxy substitution and structural integrity .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H53NO9 |

|---|---|

Molecular Weight |

655.8 g/mol |

IUPAC Name |

(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1 |

InChI Key |

NRMIMVNNJHFYQY-ZGEKGCJISA-N |

Isomeric SMILES |

C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Mass Spectrometry and Chromatography

Structural Elucidation

Stability and Impurity Profiling

- This compound appears predominantly under acidic hydrolysis and oxidative stress conditions, indicating its role as a degradation impurity rather than a stable synthetic product.

- Its identification is critical for establishing the stability profile of moxidectin formulations and for regulatory compliance in pharmaceutical manufacturing.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Degradation Pathways

The compound arises from moxidectin degradation under acidic stress, with key reactions identified:

Table 1: Degradation Pathways Leading to 3,4-Epoxy-moxidectin

| Condition | Reaction Type | Product(s) | Citation |

|---|---|---|---|

| Acidic hydrolysis | Epoxidation | This compound | |

| Alkaline stress | Isomerization | 2-epi and Δ2,3 isomers | |

| Oxidation | Hydroxylation | Impurity 2 (23-keto-nemadectin) |

Acidic conditions (pH 1–3) induce epoxidation at the 3,4 positions, forming the primary degradation product . This pathway is critical for quality control in pharmaceutical formulations .

Analytical Characterization

Advanced techniques confirm the structure and stability of this compound:

Table 2: Analytical Methods for this compound

| Technique | Key Findings | Citation |

|---|---|---|

| HRMS | Molecular ion peak at m/z 656.37952 | |

| NMR | Chemical shifts at C-22 and C-24 distinguish it from moxidectin | |

| HPLC | Retention time (RRT = 1.2) relative to moxidectin |

These methods differentiate it from other impurities like (23Z)-moxidectin .

Biological Activity

Despite its role as a degradation product, this compound retains antiparasitic properties due to structural similarity to moxidectin . Its epoxy group enhances interactions with biological targets, though stability under physiological conditions remains a concern .

Stability and Implications

The compound’s formation under acidic conditions highlights the need for robust analytical methods in quality control. Improved HPLC protocols (e.g., using SD286 resin chromatography) now separate it from critical impurities like (23Z)-moxidectin .

Scientific Research Applications

Chemical Properties and Characteristics

3,4-Epoxy-moxidectin is characterized by its molecular formula and a molecular weight of 655.83 g/mol. It is recognized as an impurity of moxidectin under various stress conditions, including acid hydrolysis and oxidation. The compound exhibits a complex structure that includes multiple epoxide functionalities which contribute to its chemical behavior and stability profile .

Stability and Degradation Studies

Research on the degradation pathways of moxidectin has identified this compound as a significant degradation product formed under acidic conditions. Studies have shown that understanding these degradation products is crucial for assessing the stability and safety of moxidectin formulations.

- Degradation Pathways : Under stress conditions such as heat and acid, moxidectin can yield several degradation products, including this compound. These products were characterized using advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

- Stability Profiles : The identification and characterization of this compound help establish the stability profiles of moxidectin formulations. This information is vital for regulatory compliance and ensuring the quality of veterinary medicines .

Environmental Impact Assessment

The environmental implications of veterinary drugs like moxidectin are becoming increasingly important due to their potential effects on ecosystems. The transformation products of moxidectin, including this compound, have been studied for their persistence in the environment.

- Metabolic Transformation : Research has indicated that this compound can be formed through metabolic transformations in animals or during environmental degradation processes. Understanding these transformations aids in predicting the environmental fate of moxidectin and its derivatives .

- Potential Risks : The presence of this compound in environmental samples raises concerns about its ecological impact, particularly regarding aquatic systems where veterinary pharmaceuticals may accumulate .

Implications for Drug Development

The characterization of impurities like this compound has implications for pharmaceutical development:

- Quality Control : The development of analytical methods to separate and identify impurities such as this compound enhances the quality control processes in pharmaceutical manufacturing. Improved separation techniques have been established to ensure that key impurities are adequately monitored during production .

- Regulatory Compliance : Regulatory agencies require detailed knowledge of all components within drug formulations. The identification of this compound contributes to meeting these regulatory standards by providing comprehensive data on all potential impurities present in moxidectin formulations .

Mechanism of Action

3,4-Epoxy-moxidectin exerts its effects by selectively binding to the parasite’s gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels . These channels are crucial for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis and death of the parasite .

Comparison with Similar Compounds

Moxidectin vs. 3,4-Epoxy-moxidectin

- Structural Modification : Moxidectin contains a dihydrofuran ring, while this compound replaces this with a 3,4-epoxide group .

- Molecular Weight : The addition of an oxygen atom in the epoxy group increases the molecular weight by ~16 Da compared to moxidectin .

- Stability : The epoxy group may render this compound more reactive and less stable under alkaline or acidic conditions .

This compound vs. 23-Keto-nemadectin

- Functional Group : 23-Keto-nemadectin features a ketone group at C23, whereas this compound retains the methoxime group but adds an epoxy ring .

- Origin : Both are degradation products, but 23-keto-nemadectin results from oxidation of the nemadectin precursor, while this compound is a direct oxidative derivative of moxidectin .

Comparison with Other Epoxides

Simple epoxides like cyclohexene oxide or limonene oxide lack the macrocyclic lactone backbone of this compound, making the latter structurally more complex and pharmacologically relevant . Glycidyl esters and ethers, while reactive, are smaller and used industrially rather than in pharmaceuticals .

Analytical Challenges

Traditional USP/EP methods inadequately separate this compound from (23Z)-moxidectin (EP impurity L), risking underestimation of impurity levels in quality control . Advanced HPLC methods with improved resolution are required to distinguish these structurally similar compounds .

Data Table: Key Properties of this compound and Related Compounds

| Property | This compound | Moxidectin | 23-Keto-nemadectin | Cyclohexene Oxide |

|---|---|---|---|---|

| Molecular Formula | C₃₇H₅₃NO₉ | C₃₇H₅₃NO₈ | C₃₆H₅₁NO₈ | C₆H₁₀O |

| Molecular Weight (g/mol) | 655.82 | 639.83 | 611.36 | 98.14 |

| Key Functional Group | 3,4-Epoxide | Dihydrofuran | C23 Ketone | Epoxide |

| Origin | Moxidectin degradation | Parent compound | Nemadectin oxidation | Industrial synthesis |

| Analytical Challenge | Co-elutes with (23Z)-moxidectin | USP/EP-compliant | Separable via advanced HPLC | Simple GC/MS detection |

| Stability | Moderate (oxidation-sensitive) | High | Low | High |

Research Implications

The identification and quantification of this compound underscore the need for robust analytical protocols in pharmaceutical quality control . Further studies are warranted to assess its environmental persistence and toxicological profile relative to moxidectin and other TPs .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for identifying 3,4-Epoxy-moxidectin in degradation studies?

- Methodological Answer :

- Liquid Chromatography (LC) coupled with LTQ FT-MS enables high-resolution separation and accurate mass determination of degradation products, critical for distinguishing this compound from structurally similar impurities .

- Nuclear Magnetic Resonance (NMR) , including 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC), is indispensable for confirming the epoxy group at the C3-C4 position and resolving stereochemical ambiguities .

- Hydrogen/Deuterium (H/D) exchange provides complementary data on labile protons, aiding in structural validation .

Q. What are the primary degradation pathways leading to the formation of this compound?

- Methodological Answer :

- Oxidative stress (e.g., exposure to peroxides) induces epoxidation of moxidectin’s dihydrofuran moiety, forming this compound as a major impurity .

- Photolytic degradation under UV light may also generate this compound, necessitating controlled light conditions during storage and analysis .

- Kinetic studies using accelerated stability testing (e.g., 40°C/75% relative humidity) can quantify degradation rates and identify critical thresholds for impurity formation .

Advanced Research Questions

Q. How do stress conditions (pH, temperature, oxidation) influence the degradation kinetics of moxidectin to form this compound?

- Methodological Answer :

- Design of Experiments (DoE) frameworks, such as factorial designs, systematically evaluate interactions between stressors. For example:

| Stress Factor | Range Tested | Impact on Degradation Rate |

|---|---|---|

| pH | 2–10 | Maximal degradation at pH 8–9 due to base-catalyzed epoxidation |

| Temperature | 25–60°C | Arrhenius modeling reveals activation energy (~85 kJ/mol) for epoxy formation |

| Oxidant Concentration | 0.1–1% H₂O₂ | Linear correlation (R² > 0.95) between oxidant level and impurity yield |

- High-Performance Liquid Chromatography (HPLC) with photodiode array detection monitors time-dependent impurity profiles .

Q. How can researchers resolve contradictions in reported degradation impurities of moxidectin, such as inconsistent identification of this compound?

- Methodological Answer :

- Multi-technique cross-validation : Combine LC-MS/MS (for fragmentation patterns) with ¹H-¹³C HMBC NMR to differentiate this compound from isomeric byproducts (e.g., 23-keto-nemadectin) .

- Batch-to-batch reproducibility studies : Analyze degradation impurities across multiple synthesis lots using standardized protocols (e.g., European Pharmacopeia guidelines) to isolate process-related vs. inherent degradation effects .

- Statistical tools : Principal Component Analysis (PCA) of spectral data identifies outliers and confirms structural assignments .

Q. What methodological strategies improve the stability profiling of this compound in pharmaceutical formulations?

- Methodological Answer :

- Forced degradation studies : Subject moxidectin to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress, followed by UPLC-QTOF-MS to quantify this compound and correlate its levels with formulation excipients (e.g., antioxidants) .

- Long-term stability monitoring : Store samples under ICH guidelines (25°C/60% RH) and use accelerated stability models to predict shelf-life impacts of epoxy impurities .

- Comparative chromatography : Match impurity retention times and mass spectra against spiked reference standards to minimize false positives .

Key Considerations for Experimental Design

- Critical reagent selection : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap during structural elucidation .

- Data interpretation : Prioritize 2D-NMR (e.g., NOESY) to resolve spatial proximity of epoxy groups to adjacent substituents, which influences bioactivity .

- Regulatory alignment : Align impurity thresholds with pharmacopeial limits (e.g., ≤0.15% for unknown impurities in EP monographs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.